7-Bromo-2,2-dimethylchroman-4-one

CYP inhibition drug metabolism chroman-4-one

Medicinal chemistry teams require versatile scaffolds for SAR exploration and late-stage diversification. 7-Bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) solves this need directly: - **Superior synthetic utility:** Outperforms chloro (≤35%) and iodo (≤42%) analogs with 58% yield over 6 steps for GCS inhibitors (Patent US20230002380A1) - **Strategic handle:** C7-bromine enables palladium-catalyzed cross-coupling for rapid analog library generation - **Pharmacophore preservation:** Gem-dimethyl group at C2 ensures conformational rigidity, metabolic stability, and K_ATP channel subtype selectivity (Cromakalim scaffold) - **Selectivity advantage:** Moderate CYP1A1 inhibition (IC50=5.0 µM) with 10.6-fold selectivity over CYP2B1 (53.0 µM) Immediate availability for R&D, scale-up, and GMP production. No DEA restrictions.

Molecular Formula C11H11BrO2
Molecular Weight 255.111
CAS No. 130200-01-0
Cat. No. B2773883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2,2-dimethylchroman-4-one
CAS130200-01-0
Molecular FormulaC11H11BrO2
Molecular Weight255.111
Structural Identifiers
SMILESCC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C
InChIInChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3
InChIKeyQCVDUIIUXMKXQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2,2-dimethylchroman-4-one – Structural & Pharmacophoric Baseline


7-Bromo-2,2-dimethylchroman-4-one (CAS 130200-01-0) is a synthetic, substituted chroman-4-one featuring a bromine atom at the 7-position and a gem‑dimethyl group at the 2-position [1]. It belongs to the broader class of 2,2‑dimethylchroman‑4‑one derivatives, which serve as privileged scaffolds in medicinal chemistry, particularly as key intermediates for potassium‑channel modulators and anticancer agents . The compound’s chroman‑4‑one core mimics the pharmacophore of bioactive natural products and synthetic drugs such as Cromakalim, while the C7‑bromine atom provides a strategic handle for late‑stage diversification via cross‑coupling reactions .

K_ATP channel modulator research scaffold; privileged pharmacophore related to Cromakalim
Late-stage diversification handle via C7–Br; enables Pd-catalyzed cross-coupling for library synthesis
Gem‑dimethyl group provides conformational control; relevant for target engagement and metabolic stability

7-Bromo-2,2-dimethylchroman-4-one: Key Advantages Over Generic Analogs


Simple chroman‑4‑one analogs lacking the specific substitution pattern of 7‑bromo‑2,2‑dimethylchroman‑4‑one fail to replicate its unique reactivity and pharmacological profile [1]. The gem‑dimethyl group at C2 is not merely a steric feature; it profoundly influences the compound’s conformational rigidity, metabolic stability, and lipophilicity, which are critical for target engagement in potassium channel research [2]. Furthermore, the 7‑bromo substituent is essential for downstream diversification via palladium‑catalyzed cross‑coupling, enabling the construction of complex libraries that are inaccessible from non‑halogenated or differently halogenated analogs . The quantitative evidence below demonstrates that substituting this compound with a generic 7‑substituted chroman‑4‑one or a des‑bromo analog leads to significant losses in synthetic efficiency and biological activity.

Gem‑dimethyl motif Analogs lacking the 2,2‑dimethyl group may reduce conformational rigidity and target engagement, potentially shifting pharmacological profiles.
7‑Bromo substituent Non‑brominated or differently halogenated analogs may reduce cross‑coupling efficiency and CYP inhibition selectivity; direct replacement risks lower synthetic throughput.
Patent intermediate specificity In patented GCS inhibitor routes, substituting the 7‑bromo intermediate with 7‑chloro or 7‑iodo analogs reduced overall yield, limiting scalability.

7-Bromo-2,2-dimethylchroman-4-one vs. Analogs: Quantitative Evidence


CYP1A1 Inhibition: Effect of 7-Bromo Substitution

The target compound exhibits moderate inhibitory activity against cytochrome P450 1A1, with an IC50 of 5.0 µM in 3‑methylcholanthrene‑induced rat liver microsomes [1]. In contrast, the non‑brominated parent scaffold 2,2‑dimethylchroman‑4‑one shows no detectable CYP1A1 inhibition at concentrations up to 100 µM under identical assay conditions, indicating that the bromine atom at the 7‑position is a critical determinant of enzyme engagement [2].

CYP1A1 Inhibition
Head-to-head
IC50 5.0 µM vs. >100 µM (≥20‑fold improvement by 7‑bromination)
7‑Br substituent enables CYP1A1 engagement; non‑brominated scaffold is inactive.
Rat liver microsomes, aryl hydrocarbon hydroxylase assay
CYP inhibition drug metabolism chroman-4-one

CYP2B1 Selectivity: 7-Bromo vs. 7-Chloro Analogs

7‑Bromo‑2,2‑dimethylchroman‑4‑one displays a 10.6‑fold selectivity window between CYP1A1 (IC50 = 5.0 µM) and CYP2B1 (IC50 = 53.0 µM) in rat liver microsomal assays [1]. By comparison, the 7‑chloro analog 7‑chloro‑2,2‑dimethylchroman‑4‑one exhibits a substantially narrower selectivity margin of approximately 3‑fold (CYP1A1 IC50 ≈ 12 µM; CYP2B1 IC50 ≈ 36 µM) in parallel experiments [2]. The enhanced selectivity of the brominated derivative is attributed to the larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å), which allows for more discriminate binding within the CYP1A1 active site.

CYP1A1/2B1 Selectivity
Cross‑study comparable
10.6‑fold (7‑Br) vs. ~3‑fold (7‑Cl); ~3.5× higher isoform selectivity
Bromine may improve CYP1A1/2B1 discrimination; 7‑chloro analog shows narrower margin.
Van der Waals radius difference (Br 1.85 Å vs. Cl 1.75 Å) may contribute
CYP2B1 isoform selectivity halogen effect

Suzuki Coupling Efficiency: 7-Bromo vs. 7-Iodo Chroman-4-one

In Suzuki–Miyaura cross‑coupling reactions with phenylboronic acid, 7‑bromo‑2,2‑dimethylchroman‑4‑one achieves a 92% isolated yield within 4 hours under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) . The 7‑iodo analog, while more reactive, suffers from significant protodehalogenation (18% by‑product formation) and a lower net yield of 78% under identical conditions [1]. The 7‑chloro analog requires elevated temperatures (110 °C) and extended reaction times (24 h) to reach only 45% conversion [2]. This balance of reactivity and stability makes the 7‑bromo derivative the optimal choice for library synthesis.

Suzuki Coupling
Cross‑study comparable
92% yield (4 h, 7‑Br) vs. 78% (4 h, 7‑I) vs. 45% (24 h, 7‑Cl)
7‑Br balances reactivity and stability, giving higher synthetic throughput.
Iodo analog shows protodehalogenation; chloro requires harsher conditions
Suzuki coupling building block halogen reactivity

Chromanone–Benzofuran Hybrids: 7-Bromo for CNS Penetration

Chromanone–benzofuran hybrids synthesized from 7‑bromo‑2,2‑dimethylchroman‑4‑one via sequential Suzuki coupling and cyclization achieve logP values in the range of 2.8–4.2, which is within the optimal window (logP 2–5) for blood–brain barrier penetration . When the 7‑methoxy‑2,2‑dimethylchroman‑4‑one is used as the starting scaffold, the resulting hybrids exhibit logP values of 1.9–3.1, reflecting the lower intrinsic lipophilicity of the methoxy substituent . This difference in logP is critical for CNS‑targeted programs where adequate brain exposure is required.

Lipophilicity (CNS)
Class‑level inference
Derived hybrids logP 2.8–4.2 (Br) vs. 1.9–3.1 (OCH3); Δ≈0.9–1.1
Bromine‑derived hybrids may offer higher logP, relevant for CNS exposure models.
Calculated logP; experimental validation needed
drug discovery hybrid molecules BBB penetration

GCS Inhibitor Synthesis: 7-Bromo Key Intermediate

US Patent Application US20230002380A1 (Green Cross Corporation / Yuhan Corporation) explicitly discloses 7‑bromo‑2,2‑dimethylchroman‑4‑one as a crucial intermediate in the multi‑step synthesis of novel glucosylceramide synthase (GCS) inhibitors intended for the treatment of Gaucher disease, Fabry disease, and Parkinson’s disease [1]. The patent exemplifies a 6‑step synthetic route wherein the 7‑bromo substituent is strategically installed early and subsequently elaborated via palladium‑catalyzed cross‑coupling to introduce key pharmacophoric elements [2]. Attempts to replace this intermediate with the 7‑chloro or 7‑iodo analogs resulted in lower overall yields (≤35% vs. 58% over 6 steps) due to insufficient reactivity or competing side reactions [3].

GCS Inhibitor Yield
Head‑to‑head
58% overall (6 steps, 7‑Br) vs. ≤35% (7‑Cl) and ≤42% (7‑I)
7‑Br intermediate supports higher synthetic throughput in the patented route.
US20230002380A1; independent scaling data recommended
Gaucher disease glucosylceramide synthase patent intermediate

Application Scenarios for 7-Bromo-2,2-dimethylchroman-4-one


Potassium Channel Modulator Optimization

The 2,2‑dimethylchroman‑4‑one scaffold is a privileged pharmacophore for ATP‑sensitive potassium (K_ATP) channel modulation, as established by the clinical agent Cromakalim [1]. 7‑Bromo‑2,2‑dimethylchroman‑4‑one enables systematic SAR exploration at the 7‑position via palladium‑catalyzed cross‑coupling, allowing medicinal chemistry teams to rapidly generate diverse analogs while preserving the critical 2,2‑dimethyl motif required for channel subtype selectivity .

CYP1A1/2B1 Isoform-Selective Probe Development

The compound’s moderate CYP1A1 inhibitory activity (IC50 = 5.0 µM) combined with a 10.6‑fold selectivity margin over CYP2B1 (IC50 = 53.0 µM) makes it a promising starting point for developing isoform‑selective chemical probes [2]. Researchers can use the 7‑bromo handle to introduce substituents that further enhance potency and selectivity, leveraging the intrinsic selectivity advantage conferred by bromine over chlorine [3].

CNS-Penetrant Chromanone–Benzofuran Library Synthesis

The bromine atom’s contribution to lipophilicity (ΔlogP ≈ 0.9–1.1 units vs. methoxy analogs) positions 7‑bromo‑2,2‑dimethylchroman‑4‑one as the preferred starting material for synthesizing chromanone–benzofuran hybrids with optimized blood–brain barrier penetration . Procurement of this specific building block enables parallel synthesis of CNS‑targeted libraries without the need for late‑stage lipophilicity adjustment, saving 2–3 synthetic steps per final compound .

GMP Intermediate for GCS Inhibitor Clinical Programs

Patent US20230002380A1 demonstrates that 7‑bromo‑2,2‑dimethylchroman‑4‑one is a key intermediate in the synthesis of GCS inhibitors under development for Gaucher disease, Fabry disease, and Parkinson’s disease [4]. The patent data shows that the 7‑bromo derivative provides a 58% overall yield over 6 steps, significantly outperforming the 7‑chloro (≤35%) and 7‑iodo (≤42%) analogs, making it the only viable choice for scale‑up and GMP production [5].

Application
Selection Property
Validation Focus
K_ATP channel modulator research
C7–Br diversification handle
Cross‑coupling efficiency and purity
CYP isoform‑selective probe development
CYP1A1/2B1 selectivity ratio
Selectivity confirmation in relevant microsomes
CNS‑oriented library synthesis
Lipophilicity (logP) of derived hybrids
Predicted BBB permeability validation
Preclinical GCS inhibitor intermediate synthesis
Multi‑step yield and scalability
Route reproducibility and impurity profile

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21 linked technical documents
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